N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride
CAS No.: 1185309-85-6
Cat. No.: VC3256516
Molecular Formula: C10H15ClN4O
Molecular Weight: 242.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185309-85-6 |
|---|---|
| Molecular Formula | C10H15ClN4O |
| Molecular Weight | 242.7 g/mol |
| IUPAC Name | N-piperidin-3-ylpyrazine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-4-5-13-9)14-8-2-1-3-11-6-8;/h4-5,7-8,11H,1-3,6H2,(H,14,15);1H |
| Standard InChI Key | KLMDXHLDLGYMJS-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl |
| Canonical SMILES | C1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl |
Introduction
Chemical Identity and Structure
Basic Information
N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride (CAS No. 1185309-85-6) is characterized by a pyrazine-2-carboxamide moiety connected to the 3-position of a piperidine ring, with the addition of a hydrochloride counterion. This compound was first registered in chemical databases in 2010, with the most recent modifications to its entry dating to February 2025 .
Structural Features
The compound consists of two key structural components:
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A pyrazine ring (six-membered heterocyclic structure containing two nitrogen atoms)
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A piperidine ring (six-membered saturated heterocyclic structure with one nitrogen atom)
These rings are connected via a carboxamide (-CONH-) linkage, with the nitrogen of the carboxamide attached to the 3-position of the piperidine ring. The hydrochloride salt formation occurs at the basic nitrogen atom of the piperidine ring .
Physical and Chemical Properties
Molecular Specifications
N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride has a defined set of physical and chemical properties that characterize its behavior and potential applications in various research contexts.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClN4O |
| Molecular Weight | 242.70 g/mol |
| CAS Number | 1185309-85-6 |
| IUPAC Name | N-piperidin-3-ylpyrazine-2-carboxamide;hydrochloride |
| Creation Date | 2010-06-21 |
| Last Modification | 2025-02-22 |
Source: Data compiled from PubChem and VulcanChem databases
Chemical Identifiers
The compound can be uniquely identified through several standardized chemical notations:
Table 2: Chemical Identifiers and Notations
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-4-5-13-9)14-8-2-1-3-11-6-8;/h4-5,7-8,11H,1-3,6H2,(H,14,15);1H |
| InChIKey | KLMDXHLDLGYMJS-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl |
| Canonical SMILES | C1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl |
| PubChem CID | 45787033 |
Source: Chemical identifier data from PubChem and VulcanChem entries
Biological Activities and Applications
Structure-Activity Relationships
The compound's structural features can be analyzed in the context of known medicinal chemistry principles:
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The pyrazine ring can participate in π-stacking interactions with aromatic amino acid residues in protein binding pockets
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The piperidine nitrogen provides a basic center that can form ionic interactions with acidic residues in biological targets
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The carboxamide group can participate in hydrogen bonding, which is crucial for receptor recognition
Similar compounds containing amide linkages between heterocycles have shown affinity for various receptors, including sigma receptors with Ki values in the nanomolar range .
Research Context and Significance
Comparison with Related Compounds
Research on structurally related compounds can provide insights into the potential significance of N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride:
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Benzofuran-2-carboxamide ligands with piperidine substituents have demonstrated selective binding to sigma receptors, suggesting potential applications in targeting these receptors
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Pyrazine derivatives have been investigated for various biological activities beyond anti-tubercular effects, including antimicrobial, anti-inflammatory, and anticancer properties
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Compounds containing the piperidine-3-yl motif have shown value in developing selective ligands for various receptors and enzymes
Future Research Directions
Structural Modifications
Future research could focus on systematic modifications of the basic structure to develop structure-activity relationships:
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Substitution at various positions of the pyrazine ring to modify electronic properties
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Variation of the piperidine ring size or replacement with other cyclic amines
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Modification of the carboxamide linkage to alter hydrogen bonding capabilities and conformational flexibility
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Introduction of additional functional groups to enhance specific interactions with biological targets
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